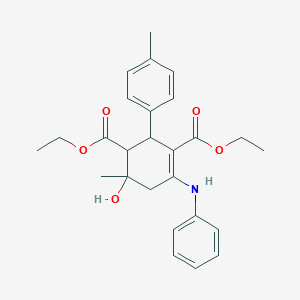![molecular formula C13H15N7O4 B15008270 4-[(Z)-(Hydroxyimino)[4-(4-nitrophenyl)piperazin-1-YL]methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15008270.png)
4-[(Z)-(Hydroxyimino)[4-(4-nitrophenyl)piperazin-1-YL]methyl]-1,2,5-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-(Hydroxyimino)[4-(4-nitrophenyl)piperazin-1-YL]methyl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features a piperazine ring, a nitrophenyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(Hydroxyimino)[4-(4-nitrophenyl)piperazin-1-YL]methyl]-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as toluene and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Z)-(Hydroxyimino)[4-(4-nitrophenyl)piperazin-1-YL]methyl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-(Hydroxyimino)[4-(4-nitrophenyl)piperazin-1-YL]methyl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest for studying enzyme inhibition and receptor binding.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-[(Z)-(Hydroxyimino)[4-(4-nitrophenyl)piperazin-1-YL]methyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with potential medicinal applications.
4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with antibacterial activity.
Uniqueness
What sets 4-[(Z)-(Hydroxyimino)[4-(4-nitrophenyl)piperazin-1-YL]methyl]-1,2,5-oxadiazol-3-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring, in particular, adds to its versatility and potential for diverse applications.
Eigenschaften
Molekularformel |
C13H15N7O4 |
|---|---|
Molekulargewicht |
333.30 g/mol |
IUPAC-Name |
(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H15N7O4/c14-12-11(16-24-17-12)13(15-21)19-7-5-18(6-8-19)9-1-3-10(4-2-9)20(22)23/h1-4,21H,5-8H2,(H2,14,17)/b15-13- |
InChI-Schlüssel |
WSWLMIAKCLUZIU-SQFISAMPSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])/C(=N\O)/C3=NON=C3N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=NO)C3=NON=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15008189.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008191.png)
![Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate](/img/structure/B15008195.png)
![Tetramethyl 6'-(4-fluorobenzoyl)-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B15008199.png)
![N-(2-chloropyridin-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15008211.png)
![9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile](/img/structure/B15008216.png)
![2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15008222.png)
![7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15008223.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15008224.png)
![3-benzyl-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole](/img/structure/B15008225.png)
methanone](/img/structure/B15008232.png)
![2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl 2-methylfuran-3-carboxylate](/img/structure/B15008243.png)

![N'-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15008267.png)
